molecular formula C8H8ClN B3040511 (2r,3R,4r,5S)-4-chlorocuban-1-amine CAS No. 2108847-83-0

(2r,3R,4r,5S)-4-chlorocuban-1-amine

Cat. No. B3040511
CAS RN: 2108847-83-0
M. Wt: 153.61
InChI Key: UHNXATACJCOWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2r,3R,4r,5S)-4-chlorocuban-1-amine is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound belongs to the class of cubane derivatives, which are known for their unique chemical and physical properties.

Mechanism of Action

The mechanism of action of (2r,3R,4r,5S)-4-chlorocuban-1-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
(2r,3R,4r,5S)-4-chlorocuban-1-amine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer cell survival. Additionally, this compound has been shown to have high thermal stability and electrical conductivity, making it a potential candidate for use in electronic materials.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2r,3R,4r,5S)-4-chlorocuban-1-amine is its potent biological activity against certain cancer cell lines. This makes it a valuable tool for studying cancer biology and developing new anticancer drugs. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and limited availability.

Future Directions

There are many potential future directions for research on (2r,3R,4r,5S)-4-chlorocuban-1-amine. One area of interest is the development of new anticancer drugs based on the structure of this compound. Additionally, there is potential for using (2r,3R,4r,5S)-4-chlorocuban-1-amine in the development of new electronic materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Scientific Research Applications

(2r,3R,4r,5S)-4-chlorocuban-1-amine has been used in various scientific research applications, including drug discovery and development, chemical biology, and materials science. This compound has been shown to have potent biological activity against certain cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, (2r,3R,4r,5S)-4-chlorocuban-1-amine has been used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.

properties

IUPAC Name

4-chlorocuban-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNXATACJCOWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r,3R,4r,5S)-4-chlorocuban-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
(2r,3R,4r,5S)-4-chlorocuban-1-amine

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